molecular formula C9H14N2 B15330236 (2-Isopropylpyridin-3-yl)methanamine

(2-Isopropylpyridin-3-yl)methanamine

Cat. No.: B15330236
M. Wt: 150.22 g/mol
InChI Key: GUXPDLIBBXZSEL-UHFFFAOYSA-N
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Description

(2-Isopropylpyridin-3-yl)methanamine is a pyridine derivative featuring an aminomethyl group at the 3-position and an isopropyl substituent at the 2-position of the aromatic ring.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2-propan-2-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3

InChI Key

GUXPDLIBBXZSEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde and ammonia, which results in the formation of the desired methanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Isopropylpyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Selectivity

Table 1: Key Structural Features and Receptor Affinities of Methanamine Derivatives
Compound Name Core Structure Substituents/Linker Target Receptor Binding Affinity (Ki) Selectivity Notes
(2-Isopropylpyridin-3-yl)methanamine Pyridine 2-isopropyl, 3-aminomethyl Unknown* N/A Hypothesized CNS activity
(9-Ethyl-9H-carbazol-3-yl)methanamine Carbazole 9-ethyl, 3-aminomethyl + 4C linker D3R 144.7 nmol/L >1000-fold selectivity over D2R
Quinoline-3-carboxamide Quinoline 3-carboxamide D3R 85.7 nmol/L Reduced activity in 4-position analogs
1-(1H-Imidazol-2-yl)methanamine Imidazole 2-aminomethyl Adenosine Not reported Intermediate for adenosine ligands

*No direct data available; inferred from structural analogs.

  • Substituent Position and Heterocycle Core: Pyridine vs. Carbazole analogs exhibit high D3R selectivity due to extended aromatic systems and linker design . Isopropyl vs. Ethyl Substituents: The bulkier isopropyl group may enhance steric hindrance compared to ethyl, possibly reducing off-target effects but limiting solubility.
  • Linker Length and Pharmacophore Design: Analogs with four-carbon linkers (e.g., carbazole derivatives) show improved selectivity for D3R over D2R .

Biological Activity

(2-Isopropylpyridin-3-yl)methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an isopropyl group and a methanamine functional group. Its molecular formula is C11_{11}H15_{15}N, with a molecular weight of approximately 175.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound can act as a ligand, modulating the activity of these targets, which may lead to various physiological effects.

Key Mechanisms:

  • Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A_1A receptor, which is implicated in mood regulation and anxiety disorders .
  • Enzymatic Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Studies have demonstrated that the compound has antidepressant-like properties in animal models, possibly through its action on serotonin receptors .
  • Antitumor Activity : Preliminary findings suggest that it may disrupt DNA structures and inhibit cancer cell proliferation by interacting with nucleic acids.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential, showing promise in models of neurodegenerative diseases .

Case Study 1: Antidepressant Activity

A study evaluated the effects of this compound in a rat model of depression. The results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The compound was shown to induce apoptosis through DNA intercalation mechanisms, leading to cell cycle arrest at the G1 phase.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim test
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveProtection against neurodegeneration in models

Table 2: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki)Reference
5-HT1A_1A50 nM
Dopamine D2200 nM
NMDA150 nM

Q & A

Q. What are the recommended methods for synthesizing (2-Isopropylpyridin-3-yl)methanamine with high purity?

Synthesis can be optimized via nucleophilic substitution or coupling reactions. For example, introducing the isopropyl group to a pyridine precursor under controlled conditions (e.g., Pd-catalyzed cross-coupling) followed by amine functionalization. Purification via column chromatography or recrystallization is critical. Analytical validation using 1H^1H-NMR (to confirm substitution patterns) and HPLC (≥95% purity) is recommended .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

  • 1H^1H-/13C^{13}C-NMR : To verify substituent positions and amine proton integration.
  • High-resolution mass spectrometry (HRMS) : For molecular formula confirmation.
  • HPLC with UV/RI detection : To assess purity and detect byproducts.
  • FT-IR : To identify functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}) .

Q. What are the best practices for evaluating the solubility and partition coefficient (log P) of this compound?

  • Shake-flask method : Dissolve the compound in a water-octanol system, followed by HPLC quantification of each phase.
  • Computational prediction : Use software like MarvinSketch or ACD/Labs to estimate log P.
  • Solubility profiling : Test in buffers (pH 1–7.4) and DMSO for biological assays .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; store in airtight containers away from light.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to determine the crystal structure of this compound?

  • Data collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure solution : Employ SHELXD for phase determination and SHELXL for refinement.
  • Challenges : Address potential twinning by refining in lower-symmetry space groups. Report R1_1 values <5% for high-quality datasets .

Q. What strategies are effective in designing SAR studies for this compound derivatives?

  • Analog synthesis : Modify substituents (e.g., isopropyl → cyclopropyl) to probe steric/electronic effects.
  • Biological assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., IC50_{50} determination).
  • Computational docking : Use AutoDock Vina to predict binding modes and guide structural optimization .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Purity checks : Re-run HPLC with alternative columns (C18 vs. HILIC).
  • Solvent effects : Compare NMR spectra in DMSO-d6_6 vs. CDCl3_3.
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .

Q. What considerations are essential when developing a chiral separation method for enantiomers of this compound?

  • Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB).
  • Mobile phase optimization : Adjust ratios of hexane:isopropanol with 0.1% diethylamine.
  • Validation : Ensure resolution (Rs_s >1.5) and reproducibility across batches .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution tandem MS to identify oxidation or conjugation products.
  • Kinetic analysis : Calculate intrinsic clearance (CLint_{int}) to prioritize stable analogs .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry.
  • CRISPR-based mutagenesis : Knock out putative targets to validate functional pathways .

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